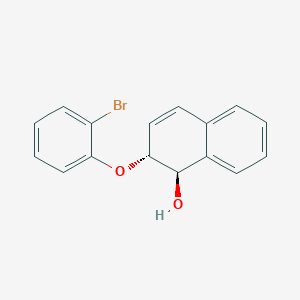
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalenol core and a bromophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalenol Core: This step involves the cyclization of suitable precursors to form the naphthalenol structure.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with the naphthalenol core.
Stereoselective Reduction: The final step involves the stereoselective reduction of the intermediate to obtain the desired (1R,2R)- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stereoselectivity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the bromophenoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted naphthalenol derivatives.
Applications De Recherche Scientifique
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The naphthalenol core may also participate in various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenol, 2-(2-chlorophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with a chlorophenoxy group instead of a bromophenoxy group.
1-Naphthalenol, 2-(2-fluorophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with a fluorophenoxy group.
1-Naphthalenol, 2-(2-iodophenoxy)-1,2-dihydro-, (1R,2R)-: Similar structure but with an iodophenoxy group.
Uniqueness
1-Naphthalenol, 2-(2-bromophenoxy)-1,2-dihydro-, (1R,2R)- is unique due to the presence of the bromophenoxy group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various halogen bonding interactions, influencing the compound’s behavior in chemical and biological systems.
Propriétés
Numéro CAS |
439940-54-2 |
|---|---|
Formule moléculaire |
C16H13BrO2 |
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
(1R,2R)-2-(2-bromophenoxy)-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C16H13BrO2/c17-13-7-3-4-8-14(13)19-15-10-9-11-5-1-2-6-12(11)16(15)18/h1-10,15-16,18H/t15-,16-/m1/s1 |
Clé InChI |
IBPGBYDRZYCVJC-HZPDHXFCSA-N |
SMILES isomérique |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)OC3=CC=CC=C3Br)O |
SMILES canonique |
C1=CC=C2C(C(C=CC2=C1)OC3=CC=CC=C3Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
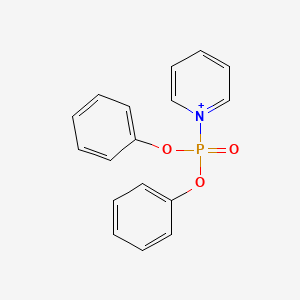
![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)

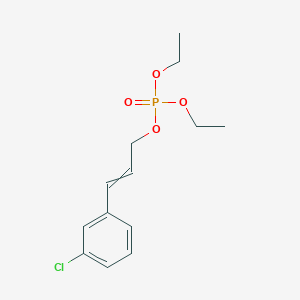

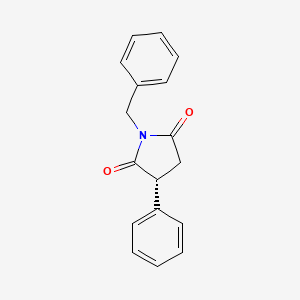
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)


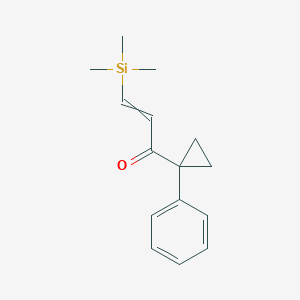
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
